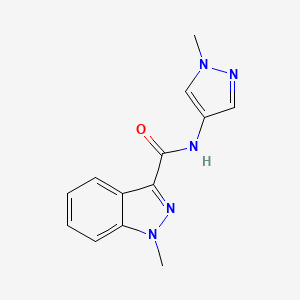

![molecular formula C17H19N3O3S2 B6475643 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2640843-09-8](/img/structure/B6475643.png)

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bithiophene is a class of heterocyclic aromatic compounds based on a five-membered ring made up of one sulfur and four carbon atoms . The bithiophene nucleus is well established as an interesting moiety, with numerous applications in a variety of different research areas .

Synthesis Analysis

Bithiophene and thienothiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Molecular Structure Analysis

The molecular formula of 2,2’-Bithiophene is C8H6S2, with an average mass of 166.263 Da and a monoisotopic mass of 165.991089 Da .Chemical Reactions Analysis

Bithiophene and thienothiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Physical And Chemical Properties Analysis

The physical and chemical properties of bithiophene derivatives were determined using solvatochromic probes .Scientific Research Applications

N-ethyl-2,3-dioxopiperazine-1-carboxamide has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, the compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In materials science, the compound has been studied for its potential as a novel material for use in organic electronics. In biochemistry, the compound has been studied for its potential as a novel enzyme inhibitor.

Mechanism of Action

The exact mechanism of action of N-ethyl-2,3-dioxopiperazine-1-carboxamide is not yet fully understood. However, it is known that the compound binds to certain proteins and enzymes, thereby inhibiting their activity. It has been suggested that the compound may also interact with certain cellular receptors, leading to modulation of cellular activity.

Biochemical and Physiological Effects

The biochemical and physiological effects of N-ethyl-2,3-dioxopiperazine-1-carboxamide are not yet fully understood. However, studies have suggested that the compound may have anti-inflammatory and anti-cancer activity. It has also been suggested that the compound may modulate cell signaling pathways, leading to altered cell behavior.

Advantages and Limitations for Lab Experiments

N-ethyl-2,3-dioxopiperazine-1-carboxamide has several advantages for use in lab experiments. The compound is relatively stable, and can be synthesized in high yields using simple methods. Additionally, the compound is relatively non-toxic and does not have any known adverse effects. The main limitation of the compound is that its mechanism of action is not yet fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are several potential future directions for research on N-ethyl-2,3-dioxopiperazine-1-carboxamide. One potential area of research is to further investigate the compound’s mechanism of action, as well as its potential anti-inflammatory and anti-cancer activity. Additionally, further research is needed to evaluate the compound’s potential as a novel material for use in organic electronics. Finally, further research is needed to evaluate the compound’s potential as an enzyme inhibitor, and its potential effects on cell signaling pathways.

Synthesis Methods

N-ethyl-2,3-dioxopiperazine-1-carboxamide can be synthesized using a variety of methods. The most common method involves the reaction of ethyl bromide and 2,2'-bithiophene-5-yl bromide in the presence of anhydrous potassium carbonate in dimethylformamide (DMF). The reaction yields the desired product in excellent yields.

Safety and Hazards

Properties

IUPAC Name |

4-ethyl-2,3-dioxo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S2/c1-2-19-9-10-20(16(22)15(19)21)17(23)18-8-7-12-5-6-14(25-12)13-4-3-11-24-13/h3-6,11H,2,7-10H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBDMGFHTKAPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-difluorophenyl)-3-(propan-2-yl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6475572.png)

![N-[1-(4-ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6475576.png)

![N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6475580.png)

![N-(2-fluorophenyl)-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B6475587.png)

![3-chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6475594.png)

![4-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B6475608.png)

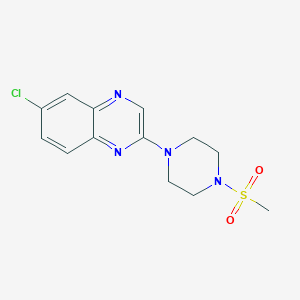

![N-[1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6475629.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B6475636.png)

![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B6475644.png)

![4-{[1-(3-bromobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B6475645.png)

![6,7-dimethoxy-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline](/img/structure/B6475648.png)

![3-{3-[(5-chloro-1,3-benzoxazol-2-yl)(methyl)amino]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6475658.png)